![molecular formula C18H16N2O2S B4196752 N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4196752.png)
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
Descripción general
Descripción
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This selective inhibition leads to the activation of the p53 pathway, which in turn induces apoptosis in cancer cells.
Mecanismo De Acción
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This leads to a reduction in ribosomal RNA production and the subsequent activation of the p53 pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. It also has anti-tumor effects in vivo, leading to the regression of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce apoptosis. However, it also has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide research, including the development of more potent and selective inhibitors, the investigation of its potential use in combination with other cancer treatments, and the exploration of its use in other diseases beyond cancer.
In conclusion, N-cyclopropyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer. Its selective inhibition of RNA polymerase I transcription leads to the activation of the p53 pathway and subsequent apoptosis in cancer cells. While there are advantages and limitations to its use in lab experiments, there are many future directions for its research that could lead to improved cancer treatments.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(19-12-7-8-12)11-20-10-14(13-4-1-2-5-15(13)20)18(22)16-6-3-9-23-16/h1-6,9-10,12H,7-8,11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPADICGWUAQHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.